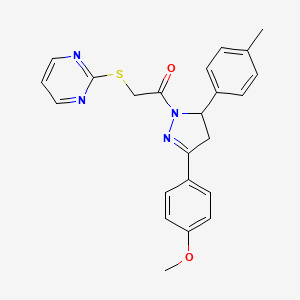

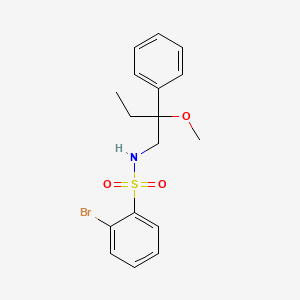

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylbutanamide” is a chemical compound with the molecular formula C17H20BrN3O2S . It is not intended for human or veterinary use and is typically used for research purposes .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. As a research compound, it may be used in a variety of experimental contexts.Physical And Chemical Properties Analysis

This compound has a molecular weight of 410.33. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Antiviral and Antimicrobial Activities

Quinazolinone derivatives, including those related to the chemical structure of interest, have been researched for their potential antiviral and antimicrobial properties. For example, novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques exhibited antiviral activity against a range of viruses including influenza A, severe acute respiratory syndrome coronavirus, dengue, yellow fever, and others. These compounds demonstrated significant inhibitory concentrations and selectivity indices, indicating their potential as antiviral agents (Selvam et al., 2007). Furthermore, derivatives of quinazolin-4(3H)-one, including those with a sulfanyl group, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies found that certain compounds showed good to moderate activity against both gram-positive and gram-negative bacteria, as well as antifungal properties, underscoring the versatility of quinazolinone derivatives in antimicrobial research (Akl et al., 2017).

Anti-inflammatory and Analgesic Activities

Quinazolinone derivatives have also been explored for their potential anti-inflammatory and analgesic effects. Research into novel quinazolin-4(3H)-one derivatives has shown promising anti-inflammatory activity, with some compounds exhibiting significant inhibition of oedema in animal models. These findings suggest that quinazolinone-based compounds could serve as leads for the development of new anti-inflammatory drugs (Kumar et al., 2009). Additionally, analogue-based design and synthesis of methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones have identified compounds with gastric sparing anti-inflammatory properties, further emphasizing the therapeutic potential of these derivatives (Manivannan & Chaturvedi, 2011).

Anticancer Activities

The quinazolinone scaffold has been utilized in the development of anticancer agents. Compounds designed with quinazolin-4-one bases have demonstrated cytotoxicity against various cancer cell lines, suggesting their potential as antitumor agents. For instance, water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, showed enhanced cytotoxicity compared to the parent compound, indicating the importance of solubility in the development of effective cancer therapies (Bavetsias et al., 2002).

Safety And Hazards

properties

IUPAC Name |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrN3O2S/c20-13-9-10-16-15(12-13)18(25)23(19(26)22-16)11-5-8-17(24)21-14-6-3-1-2-4-7-14/h9-10,12,14H,1-8,11H2,(H,21,24)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRCDUCLEQXTEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2586608.png)

![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2586612.png)

![6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone](/img/structure/B2586613.png)

![Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2586616.png)

![1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2586618.png)

![3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid](/img/structure/B2586622.png)

![Ethyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2586623.png)